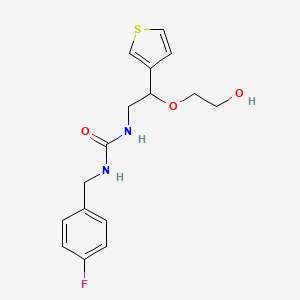
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H19FN2O3S and its molecular weight is 338.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C18H15FN2O2S2, with a molecular weight of approximately 374.45 g/mol. This compound contains a urea functional group, which is often associated with various pharmacological properties.
Research indicates that compounds with similar structures often exhibit activity through interactions with specific biological targets, including enzymes and receptors. The urea moiety is known to facilitate binding to target proteins, potentially acting as an inhibitor or modulator of enzymatic activity.
Antiviral Activity
Preliminary studies suggest that derivatives of this compound may possess antiviral properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). These studies highlight the potential for this compound in antiviral drug development, especially in targeting viral replication mechanisms .
Antimicrobial Properties
In vitro evaluations have shown that related thiophene-containing compounds exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action .
Antioxidant Activity
Compounds similar in structure have also been evaluated for their antioxidant potential. The hydroxyl groups present in the structure can contribute to free radical scavenging abilities, which are crucial for reducing oxidative stress in biological systems .
Table 1: Summary of Biological Activities
Case Study: Antiviral Screening
A study conducted by Monforte et al. (2014) evaluated various piperazine derivatives for their antiviral properties, suggesting that structural modifications could enhance efficacy against HIV. Although not directly tested on this compound, the findings provide a framework for understanding how similar compounds might perform in antiviral assays .
In Vitro Studies
In vitro studies have shown that compounds with urea functionalities can inhibit specific enzymes involved in metabolic pathways. For example, piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase, which is vital in neurotransmission. This suggests that this compound might also interact with similar targets .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c17-14-3-1-12(2-4-14)9-18-16(21)19-10-15(22-7-6-20)13-5-8-23-11-13/h1-5,8,11,15,20H,6-7,9-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHMCXAZYYVLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC(C2=CSC=C2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














